molecular formula C20H22FNO2 B2611542 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide CAS No. 2034450-24-1

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2611542
CAS No.: 2034450-24-1
M. Wt: 327.399
InChI Key: FJXFDEGJGVTEFE-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dihydrobenzofuran moiety, a fluorophenyl group, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide typically involves a multi-step process:

    Formation of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-chlorophenyl)propanamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-bromophenyl)propanamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methylphenyl)propanamide

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for pharmaceutical research.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-14(12-15-6-8-19-17(13-15)10-11-24-19)22-20(23)9-7-16-4-2-3-5-18(16)21/h2-6,8,13-14H,7,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXFDEGJGVTEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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